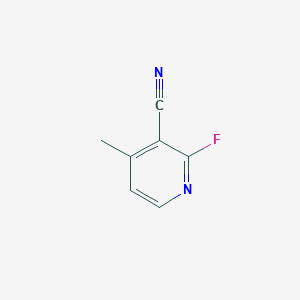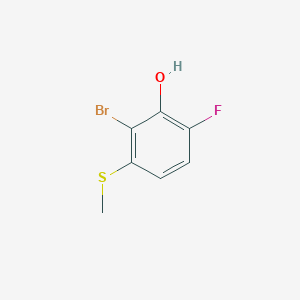
2-Fluoro-4-methylnicotinonitrile
概要
説明
2-Fluoro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a fluorinated derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-4-methylnicotinonitrile involves the reaction of 3-bromo-5-fluoro-4-methylpyridine with copper cyanide in N,N-dimethylformamide (DMF) at 150°C for 16 hours in a sealed tube. The reaction mixture is then quenched with aqueous ammonia and extracted with diethyl ether to obtain the desired product .
Another method involves the reaction of 2-amino-4-chloropyridine with potassium hexamethylsilazane in tetrahydrofuran (THF) at 0°C, followed by the addition of 5-fluoro-4-methylpyridine-3-carbonitrile. The reaction mixture is stirred at room temperature for 18 hours, quenched with ammonium chloride solution, and extracted with ethyl acetate to yield the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation products.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and primary amines in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluorine atom.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Amines derived from the reduction of the nitrile group.
科学的研究の応用
2-Fluoro-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
作用機序
The mechanism of action of 2-Fluoro-4-methylnicotinonitrile depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
Similar Compounds
2-Fluoro-5-methylnicotinonitrile: Similar structure but with the methyl group at the 5-position.
2-Fluoro-4-chloronicotinonitrile: Similar structure but with a chlorine atom instead of a methyl group.
2-Fluoro-4-methylpyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.
Uniqueness
2-Fluoro-4-methylnicotinonitrile is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of the nitrile group also provides additional functionalization options, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-fluoro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMZLHWCIZVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B3246925.png)
![Carbamic acid, N-[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246928.png)












